Cas no 1807005-47-5 (6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine)

6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its unique combination of reactive groups—bromine, iodine, difluoromethyl, and aminomethyl—makes it a versatile intermediate in pharmaceutical and agrochemical research. The presence of multiple halogen substituents enables selective cross-coupling reactions, while the aminomethyl group offers further derivatization potential. The difluoromethyl moiety enhances metabolic stability in bioactive compounds. This compound is particularly valuable for constructing complex heterocyclic frameworks due to its orthogonal reactivity. High purity and well-defined structure ensure reproducibility in synthetic workflows. Suitable for use in medicinal chemistry and material science, it provides a strategic building block for targeted molecular design.
6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine structure
1807005-47-5 structure
Product Name:6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine
CAS No:1807005-47-5
MF:C7H6BrF2IN2
MW:362.941219806671
CID:4862527
Update Time:2025-10-19

6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine
    • Inchi: 1S/C7H6BrF2IN2/c8-5-4(6(9)10)1-3(2-12)13-7(5)11/h1,6H,2,12H2
    • InChI Key: NDPVCLALZZWDGZ-UHFFFAOYSA-N
    • SMILES: IC1=C(C(C(F)F)=CC(CN)=N1)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9

6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029058437-250mg
6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine
1807005-47-5 97%
250mg
$979.20 2022-03-31
Alichem
A029058437-500mg
6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine
1807005-47-5 97%
500mg
$1,613.70 2022-03-31
Alichem
A029058437-1g
6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine
1807005-47-5 97%
1g
$3,158.80 2022-03-31

6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine Related Literature

Additional information on 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine

Introduction to 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine (CAS No. 1807005-47-5)

6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1807005-47-5, is a pyridine derivative featuring a unique structural configuration that makes it a valuable intermediate in the synthesis of biologically active molecules. The presence of multiple functional groups, including an amino methyl substituent, a bromo atom, a difluoromethyl group, and an iodine atom, endows this molecule with distinct chemical properties that are exploitable in drug discovery and development.

The molecular structure of 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine consists of a pyridine core substituted with various electron-withdrawing and electron-donating groups. The amino methyl group at the 6-position enhances the compound's nucleophilicity, making it a versatile building block for further functionalization. The bromo and iodine substituents at the 3- and 2-positions, respectively, provide handles for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing complex molecular architectures. Additionally, the difluoromethyl group at the 4-position introduces fluorine atoms that can modulate metabolic stability and binding affinity in drug candidates.

In recent years, there has been growing interest in developing novel therapeutic agents derived from pyridine scaffolds due to their prevalence in biologically active compounds. Pyridines are known for their ability to interact with various biological targets, including enzymes and receptors, making them ideal candidates for drug design. The compound 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine has been explored in several research studies as a precursor for synthesizing small-molecule inhibitors and modulators.

One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactive sites on 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine, researchers have been able to design molecules that specifically target and inhibit aberrant kinase activity. For instance, derivatives of this compound have been investigated for their potential to disrupt signaling pathways involved in tumor growth and progression.

Another area where 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine has shown promise is in the synthesis of antiviral agents. The structural features of this molecule allow for the development of compounds that can interfere with viral replication cycles. Specifically, the amino methyl group can be utilized to form hydrogen bonds with key residues in viral proteins, thereby inhibiting their function. Furthermore, the halogenated aromatic rings provide opportunities for hydrophobic interactions and π-stacking effects, which are essential for binding to biological targets.

The use of 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine as a starting material has also been explored in the context of metal-organic frameworks (MOFs) and coordination chemistry. The presence of nitrogen-rich functional groups makes this compound an excellent ligand for coordinating transition metals. Such metal complexes have applications in catalysis, sensing, and even as potential therapeutic agents. The versatility of this compound underscores its importance as a chemical building block in modern synthetic chemistry.

Recent advancements in computational chemistry have further enhanced the utility of 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine. High-throughput virtual screening (HTVS) techniques have enabled researchers to rapidly evaluate large libraries of compounds for their potential biological activity. By integrating machine learning algorithms with traditional pharmacophore modeling, scientists can predict how modifications to this molecule might affect its interaction with biological targets. This approach has accelerated the discovery process and led to the identification of novel lead compounds.

The synthesis of 6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine itself is a testament to the ingenuity of synthetic organic chemists. Multi-step reactions involving halogenation, alkylation, and functional group interconversions are typically employed to construct this complex molecule. The careful control of reaction conditions is crucial to achieving high yields and purity levels required for pharmaceutical applications. Advances in green chemistry principles have also influenced synthetic strategies, leading to more sustainable methods that minimize waste and hazardous byproducts.

In conclusion,6-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-iodopyridine (CAS No. 1807005-47-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for developing drugs targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further. The ongoing exploration of its synthetic possibilities and biological activities ensures that it will remain a cornerstone in future drug discovery efforts.

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